molecular formula C25H23N3O3S B11450565 2-(benzylsulfanyl)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(benzylsulfanyl)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11450565
M. Wt: 445.5 g/mol
InChI Key: MAHQIFUZWWHCIF-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a methoxyphenyl group, and a tetrahydropyrimidoquinoline core. The presence of these functional groups and the fused ring system makes this compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrimidoquinoline core. This can be achieved through a condensation reaction between an aromatic aldehyde and a suitable amine in the presence of a catalyst.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a benzyl halide with a thiol group attached to the pyrimidoquinoline core.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the pyrimidoquinoline core reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution of the methoxy group can yield various substituted derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications, including:

    Medicinal Chemistry: This compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Biology: Researchers may use this compound to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of a specific enzyme, leading to a decrease in the production of a particular metabolite.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: is similar to other pyrimidoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the fused ring system. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds. For example, the presence of the benzylsulfanyl group may enhance its ability to interact with certain biological targets, while the methoxyphenyl group may influence its electronic properties.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

2-benzylsulfanyl-5-(3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C25H23N3O3S/c1-31-17-10-5-9-16(13-17)20-21-18(11-6-12-19(21)29)26-23-22(20)24(30)28-25(27-23)32-14-15-7-3-2-4-8-15/h2-5,7-10,13,20H,6,11-12,14H2,1H3,(H2,26,27,28,30)

InChI Key

MAHQIFUZWWHCIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5

Origin of Product

United States

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